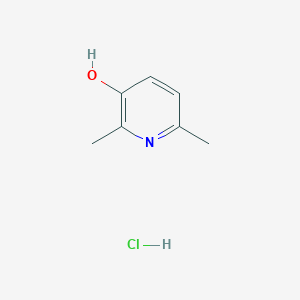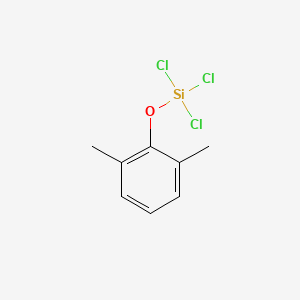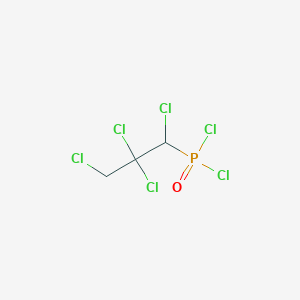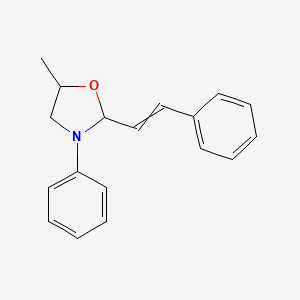
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
Oxidation Products: Oxazolidinones
Reduction Products: Amines
Substitution Products: Substituted oxazolidines
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: Known for their antibiotic properties.
Phenylethylamines: Compounds with stimulant and psychoactive effects.
Amino Alcohols: Precursors in the synthesis of oxazolidines.
Uniqueness
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and an oxazolidine ring makes it a versatile compound in various applications.
Propiedades
Número CAS |
67066-46-0 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C18H19NO/c1-15-14-19(17-10-6-3-7-11-17)18(20-15)13-12-16-8-4-2-5-9-16/h2-13,15,18H,14H2,1H3 |
Clave InChI |
RPDWVVIAUFLUHC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(O1)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


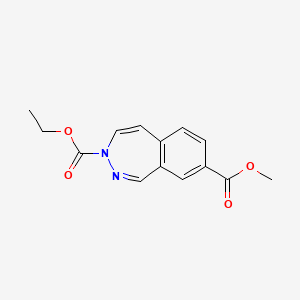
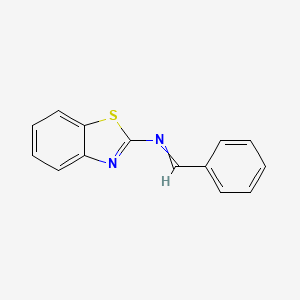
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
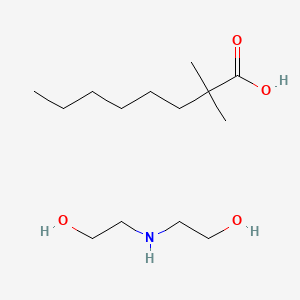

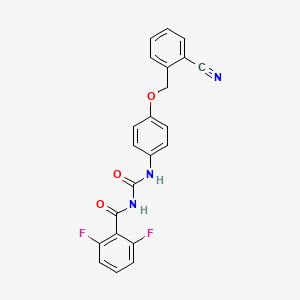
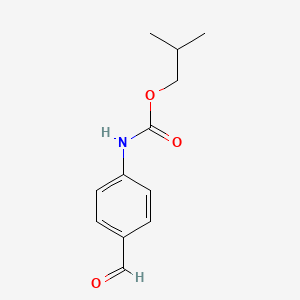
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
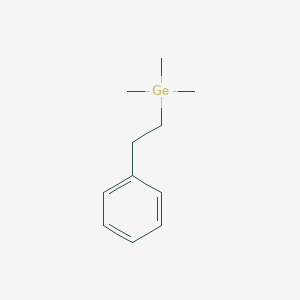
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
